Telacebec

Description

a potent clinical candidate for the treatment of tuberculosis

Propriétés

IUPAC Name |

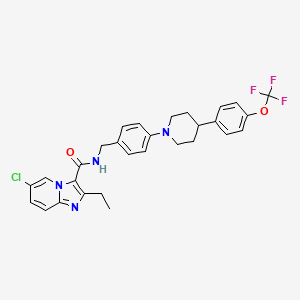

6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClF3N4O2/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33/h3-12,18,21H,2,13-17H2,1H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJICYBSWSZGRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347896 | |

| Record name | Telacebec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334719-95-7 | |

| Record name | Q-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334719957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telacebec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-ethyl-N-[(4-{4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELACEBEC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55G92WGH3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Insider's Guide to Telacebec: Disrupting ATP Synthesis in Mycobacterium tuberculosis

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the development of novel therapeutics with unique mechanisms of action. Telacebec (formerly Q203) is a promising clinical-stage anti-tuberculosis agent that targets a critical cellular process: energy metabolism. This technical guide provides an in-depth analysis of the effects of this compound on ATP synthesis in M. tuberculosis. We will explore its molecular target, mechanism of action, and present key quantitative data. Furthermore, detailed experimental protocols for assessing its impact on mycobacterial ATP production are provided, alongside visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

Introduction: Targeting the Powerhouse of M. tuberculosis

Mycobacterium tuberculosis is an obligate aerobe that relies on oxidative phosphorylation to generate the vast majority of its cellular energy in the form of ATP.[1] This reliance on a robust and efficient electron transport chain (ETC) presents a strategic vulnerability for therapeutic intervention. This compound, an imidazo[1,2-a]pyridine-3-carboxamide, has emerged as a potent inhibitor of this vital pathway.[2] By disrupting the bacterium's ability to produce ATP, this compound effectively shuts down essential cellular processes, leading to bacterial cell death.[3] This unique mechanism of action makes it a valuable candidate for new treatment regimens, particularly against drug-resistant strains of M. tuberculosis.

Mechanism of Action: Pinpointing the Target

This compound exerts its bactericidal effects by specifically targeting the cytochrome bcc:aa₃ supercomplex (Complex III/IV) of the mycobacterial electron transport chain.[4][5] Its precise binding site is the QcrB subunit of the cytochrome bcc complex.[2][3]

The cytochrome bcc complex plays a pivotal role in the ETC by facilitating the transfer of electrons from menaquinol to cytochrome c. This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating the proton motive force that drives ATP synthase.

This compound acts as a potent inhibitor of the menaquinol-binding site on the QcrB subunit.[1] By binding to this site, this compound blocks the oxidation of menaquinol, thereby halting the flow of electrons through the ETC.[5] This disruption of the electron transport chain has two major consequences:

-

Inhibition of Proton Pumping: The cessation of electron flow prevents the pumping of protons across the membrane, leading to a collapse of the proton motive force.

-

Depletion of ATP: Without the proton motive force to drive ATP synthase, the production of ATP is severely inhibited, resulting in a rapid depletion of cellular ATP levels.[3][6]

This targeted disruption of energy metabolism is the primary mechanism behind this compound's potent anti-mycobacterial activity.

This compound's mechanism of action on the M. tuberculosis electron transport chain.

Quantitative Data: Gauging the Potency of this compound

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency.

| Parameter | Strain/Condition | Value (nM) | Reference |

| MIC₅₀ | M. tuberculosis H37Rv (culture broth) | 2.7 | [3] |

| MIC₅₀ | M. tuberculosis H37Rv (inside macrophages) | 0.28 | [3] |

| MIC₅₀ | Multi-drug-resistant M. tuberculosis clinical isolates | Low nanomolar range | [2] |

| MIC₅₀ | Extensively drug-resistant M. tuberculosis clinical isolates | Low nanomolar range | [2] |

| IC₅₀ | Respiratory chain activity (inverted membrane vesicles from M. smegmatis) | 20 | [7] |

| IC₅₀ | Menaquinol:oxygen oxidoreductase activity (M. smegmatis CIII₂CIV₂) | 840 ± 22 | [7] |

Table 1: In Vitro Potency of this compound against M. tuberculosis and its Target

| Parameter | Value | Reference |

| Frequency of Resistance | 2.4 x 10⁻⁸ | [3] |

Table 2: Frequency of Resistance to this compound

Experimental Protocols: Measuring the Impact on ATP Synthesis

Assessing the inhibitory effect of compounds like this compound on mycobacterial ATP synthesis is crucial for drug development. Below are detailed methodologies for two key experiments.

Luciferase-Based ATP Measurement in Whole Mycobacterial Cells

This assay provides a quantitative measure of intracellular ATP levels in whole M. tuberculosis cells.

Principle: The firefly luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

-

M. tuberculosis culture (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with ADC

-

This compound (or other test compounds) dissolved in DMSO

-

DMSO (vehicle control)

-

Tris-EDTA (TE) buffer

-

Bead beater

-

Zirconia/silica beads

-

ATP bioluminescence assay kit (e.g., Roche CLS II or similar)

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of approximately 0.6-0.8).

-

Compound Treatment:

-

Aliquot the bacterial culture into sterile tubes.

-

Add this compound at various concentrations (e.g., 0.1x to 10x MIC).

-

Include a vehicle control (DMSO) and a positive control inhibitor of ATP synthesis if available.

-

Incubate the treated cultures at 37°C for a defined period (e.g., 24-48 hours).

-

-

Cell Lysis:

-

Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).

-

Wash the cell pellet with TE buffer and resuspend in a suitable volume of TE buffer.

-

Transfer the cell suspension to a tube containing zirconia/silica beads.

-

Lyse the cells using a bead beater (e.g., 8 cycles of 30-second pulses at 6.5 m/s², with 5-minute incubations on ice between cycles).[8]

-

Centrifuge the lysate at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

-

ATP Measurement:

-

Prepare the luciferase reaction mixture according to the manufacturer's instructions.

-

In a 96-well white, opaque microplate, add a small volume of the cell lysate supernatant (e.g., 50 µL).[8]

-

Add the luciferase reaction mixture to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of ATP.

-

Determine the ATP concentration in each sample by interpolating from the standard curve.

-

Normalize the ATP levels to the amount of protein in the lysate or the initial cell density.

-

Calculate the percentage of ATP inhibition relative to the vehicle control.

-

Inverted Membrane Vesicle (IMV) Assay for ATP Synthesis

This cell-free assay directly measures the activity of the electron transport chain and ATP synthase in isolated membrane preparations.

Principle: Inverted membrane vesicles (IMVs) from mycobacteria have their cytoplasmic side facing outwards. When provided with an electron donor (e.g., NADH or succinate) and ADP, the ETC pumps protons into the vesicles, and the F₁F₀-ATP synthase utilizes this proton gradient to synthesize ATP, which is released into the surrounding buffer.

Materials:

-

M. smegmatis or M. bovis BCG culture (often used as a surrogate for M. tuberculosis for safety and ease of growth)

-

Lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors)

-

French press or sonicator

-

Ultracentrifuge

-

Assay buffer (e.g., HEPES-KOH pH 7.5, KCl, MgCl₂)

-

ADP

-

Potassium phosphate (KH₂PO₄)

-

Electron donor (e.g., NADH or succinate)

-

ATP detection system (e.g., luciferase-based as described above, or a coupled enzyme assay)

-

This compound (or other test compounds)

Procedure:

-

Preparation of IMVs:

-

Grow a large culture of mycobacteria and harvest the cells.

-

Treat the cells with lysozyme to digest the cell wall.

-

Lyse the spheroplasts using a French press or sonicator.

-

Remove unbroken cells and large debris by low-speed centrifugation.

-

Pellet the membrane vesicles by ultracentrifugation (e.g., >100,000 x g).

-

Wash the IMV pellet and resuspend in a suitable storage buffer. Determine the protein concentration.

-

-

ATP Synthesis Assay:

-

In a reaction tube, combine the assay buffer, ADP, and potassium phosphate.

-

Add a known amount of IMVs (e.g., 0.5 mg/mL protein).[9]

-

Add this compound at various concentrations and pre-incubate for a short period.

-

Initiate the ATP synthesis reaction by adding the electron donor (e.g., NADH or succinate).

-

Incubate at 37°C with stirring.

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by boiling or adding a quenching agent).

-

-

ATP Measurement:

-

Quantify the amount of ATP produced in the aliquots using a suitable ATP detection system (e.g., luciferase assay).

-

-

Data Analysis:

-

Calculate the rate of ATP synthesis for each concentration of this compound.

-

Determine the IC₅₀ value of this compound for ATP synthesis inhibition.

-

A generalized experimental workflow for investigating ATP synthesis inhibitors.

Conclusion and Future Directions

This compound represents a significant advancement in the development of new anti-tuberculosis drugs. Its targeted inhibition of the QcrB subunit of the cytochrome bcc complex, leading to a rapid depletion of cellular ATP, underscores the potential of targeting the energy metabolism of M. tuberculosis. The potent in vitro activity against both drug-sensitive and drug-resistant strains, combined with a low frequency of resistance, makes this compound a highly promising clinical candidate.

Future research should continue to explore the synergistic potential of this compound with other anti-tuberculosis agents, particularly those that also target energy metabolism, such as bedaquiline. A deeper understanding of the downstream metabolic consequences of ATP depletion could reveal additional vulnerabilities that can be exploited for novel drug combinations. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the effects of this compound and other novel compounds on the energy metabolism of M. tuberculosis, ultimately contributing to the development of more effective and shorter treatment regimens for tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Portico [access.portico.org]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate this compound (Q203) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimation of ATP of the bacterial population by a luciferase assay. [bio-protocol.org]

- 9. academic.oup.com [academic.oup.com]

an exploration of Telacebec's potential applications beyond tuberculosis, such as for Buruli ulcer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telacebec (Q203) is a first-in-class imidazopyridine amide compound with a potent bactericidal effect against Mycobacterium tuberculosis. Its novel mechanism of action, targeting the cytochrome bc1 complex of the mycobacterial electron transport chain, has positioned it as a promising candidate for new tuberculosis treatment regimens, including for multi-drug resistant strains.[1][2][3] This technical guide explores the expanding therapeutic potential of this compound beyond tuberculosis, with a primary focus on its remarkable efficacy against Buruli ulcer, a debilitating skin and soft tissue infection caused by Mycobacterium ulcerans. The guide will detail the underlying mechanism of action, present preclinical and clinical data, outline experimental protocols, and visualize key pathways and workflows to provide a comprehensive resource for the scientific community.

Mechanism of Action: Targeting Mycobacterial Respiration

This compound exerts its bactericidal activity by specifically inhibiting the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of susceptible mycobacteria.[2][4] This inhibition blocks the transfer of electrons from menaquinol to cytochrome c, thereby disrupting the proton motive force and halting the production of adenosine triphosphate (ATP), the cell's primary energy currency.[1][2] The resulting energy depletion leads to rapid cell death.

A key factor in this compound's potent activity against certain mycobacterial species is the absence or non-functionality of an alternative respiratory pathway. In M. tuberculosis, the cytochrome bd oxidase can partially compensate for the inhibition of the cytochrome bc1 complex. However, M. ulcerans and M. leprae possess a naturally occurring mutation in the cydA gene, rendering their cytochrome bd oxidase nonfunctional.[5][6] This lack of a "rescue" pathway makes them exquisitely sensitive to this compound.[5][6]

Application in Buruli Ulcer (Mycobacterium ulcerans)

Buruli ulcer is a neglected tropical disease characterized by chronic, necrotizing lesions of the skin and soft tissue.[7] The current standard of care involves an eight-week course of dual antibiotic therapy (rifampin and clarithromycin), which can be associated with side effects and adherence challenges.[7][8] this compound's high potency against M. ulcerans presents a significant opportunity to shorten and simplify treatment.

Preclinical Efficacy

In vitro and in vivo studies have demonstrated the exceptional activity of this compound against M. ulcerans.

Table 1: In Vitro Activity of this compound

| Mycobacterial Species | MIC (Minimum Inhibitory Concentration) | Reference(s) |

| M. ulcerans | 0.000075 - 0.00015 µg/mL | [5] |

| M. tuberculosis H37Rv | ~0.0015 µg/mL (2.7 nM) | [9] |

Mouse footpad infection models have been instrumental in evaluating the in vivo efficacy of this compound for Buruli ulcer. These studies have consistently shown that this compound can achieve a relapse-free cure in significantly shorter timeframes than the current standard of care.

Table 2: Summary of Key Preclinical Findings in Mouse Models

| Study Design | Key Findings | Reference(s) |

| This compound monotherapy (5 and 10 mg/kg) | Rendered most mouse footpads culture-negative within 2 weeks. | [5] |

| This compound (2-10 mg/kg) for 1 week | All mice were culture-negative 4 weeks after treatment cessation. | [10] |

| This compound in combination with rifampin | Achieved relapse-free cure after 2 weeks of treatment. | [5] |

| Intermittent this compound regimens (twice weekly with rifapentine or bedaquiline) | Sterilized mouse footpads after 16 doses (8 weeks). | [11] |

| Single-dose this compound | A single dose was shown to be as effective as multiple smaller doses in eradicating the infection. | [8][12] |

Clinical Development

The promising preclinical data has led to the initiation of clinical trials. In July 2024, a Phase 2 proof-of-concept study (TREAT-BU) was launched to evaluate the efficacy and safety of this compound in adult patients with Buruli ulcer.[7][13] The trial will assess a 28-day course of once-daily 300mg this compound, with preliminary results anticipated in 2025.[7][13]

Other Potential Applications and Limitations

The unique vulnerability of the respiratory chain in other mycobacterial species suggests further therapeutic avenues for this compound.

-

Mycobacterium leprae : The causative agent of leprosy, also lacks a functional cytochrome bd oxidase, making it a strong theoretical candidate for this compound therapy.[6] This could potentially lead to shorter and safer treatment regimens for leprosy.[6]

-

Non-Tuberculous Mycobacteria (NTM) : The efficacy of this compound against NTM appears to be species-dependent. It is notably ineffective against Mycobacterium abscessus due to naturally occurring polymorphisms in the QcrB target site.[14][15]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. ulcerans is typically determined using a broth microdilution method.

-

Preparation of Inoculum : A suspension of M. ulcerans is prepared and its density adjusted to a McFarland standard.

-

Drug Dilution : Serial dilutions of this compound are prepared in a suitable broth medium (e.g., 7H9 broth) in a 96-well microtiter plate.

-

Inoculation : The bacterial suspension is added to each well containing the drug dilutions.

-

Incubation : The plate is incubated under appropriate conditions for several weeks.

-

Reading Results : The MIC is defined as the lowest concentration of this compound that inhibits visible bacterial growth (≥99% inhibition).[16]

Mouse Footpad Infection Model for Buruli Ulcer

This model is a standard for evaluating the in vivo efficacy of drugs against M. ulcerans.

-

Infection : BALB/c or other susceptible mouse strains are inoculated in the footpad with a standardized dose of M. ulcerans.

-

Treatment Initiation : Once footpad swelling reaches a specific grade, treatment with this compound, a comparator drug, or a placebo is initiated.[16]

-

Drug Administration : Drugs are typically administered orally via gavage for a defined period.

-

Assessment of Efficacy : Efficacy is measured by the reduction in footpad swelling and, more definitively, by enumerating the colony-forming units (CFU) from homogenized footpad tissue at the end of treatment.

-

Relapse Assessment : For sterilizing activity studies, a cohort of treated mice is observed for several weeks post-treatment to monitor for relapse, indicated by recurrent swelling and positive cultures.[5]

Conclusion and Future Directions

This compound represents a significant advancement in the fight against mycobacterial diseases. Its potent and specific mechanism of action, particularly against species lacking a functional cytochrome bd oxidase, has opened up exciting new therapeutic possibilities. The ongoing clinical trial for Buruli ulcer is a critical step in translating the exceptional preclinical findings into a transformative treatment for patients.[7][13] Future research should continue to explore its potential for other mycobacterial infections like leprosy, investigate optimal combination regimens to further shorten treatment and prevent resistance, and elucidate the full spectrum of its activity against a wider range of non-tuberculous mycobacteria. The development of this compound underscores the power of targeting fundamental cellular processes like energy metabolism in the quest for novel antimicrobial agents.

References

- 1. This compound (Q203) | Qurient [qurient.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A this compound-Shaped Puzzle Piece in the Treatment of Mycobacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tballiance.org [tballiance.org]

- 8. journals.asm.org [journals.asm.org]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound (Q203)-containing intermittent oral regimens sterilized mice infected with Mycobacterium ulcerans after only 16 doses | PLOS Neglected Tropical Diseases [journals.plos.org]

- 12. Research: A single-dose drug for Buruli ulcer | Lee Kong Chian School of Medicine | NTU Singapore [ntu.edu.sg]

- 13. tballiance.org [tballiance.org]

- 14. The QcrB Inhibitors TB47 and this compound Do Not Potentiate the Activity of Clofazimine in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. This compound (Q203)-containing intermittent oral regimens sterilized mice infected with Mycobacterium ulcerans after only 16 doses - PMC [pmc.ncbi.nlm.nih.gov]

The structural biology of the Telacebec-cytochrome bc1 complex interaction

An In-Depth Technical Guide to the Structural Biology of the Telacebec-Cytochrome bc1 Complex Interaction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Q203) is a first-in-class imidazopyridine amide antibiotic, currently in clinical development, with potent activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Its novel mechanism of action involves the specific inhibition of the cytochrome bc1 complex (also known as Complex III), a critical enzyme in the mycobacterial electron transport chain (ETC).[3][4] This inhibition disrupts cellular energy production, leading to bacterial cell death.[2] This technical guide provides a comprehensive overview of the structural and functional basis of the this compound-cytochrome bc1 interaction, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental processes.

The Mycobacterial Cytochrome bc1 Complex: A Vital Therapeutic Target

The cytochrome bc1 complex is a multi-subunit transmembrane protein essential for cellular respiration.[5] In M. tuberculosis, it forms a supercomplex with cytochrome aa3 oxidase (Complex IV), denoted as CIII₂CIV₂.[6][7] This supercomplex catalyzes the transfer of electrons from menaquinol (MQH₂) to cytochrome c, a process coupled to the pumping of protons across the inner membrane.[6] This generated proton motive force is then utilized by ATP synthase to produce ATP, the primary energy currency of the cell.

Unlike many other bacteria, mycobacteria possess a branched electron transport chain.[6] When the primary CIII₂CIV₂ pathway is inhibited, M. tuberculosis can reroute electron flow through an alternative, less energetically efficient pathway mediated by a cytochrome bd oxidase.[8][9] This metabolic flexibility is a crucial consideration in the development of drugs targeting the respiratory chain.

This compound's Mechanism of Action: A Structural Perspective

This compound exerts its potent anti-mycobacterial effect by directly inhibiting the CIII₂CIV₂ supercomplex.[6][8] Structural studies, primarily using cryo-electron microscopy (cryo-EM), have elucidated the precise mechanism of this interaction.

Binding Site and Inhibition: this compound binds to the QcrB subunit of the cytochrome bc1 complex, deep within the menaquinol oxidation pocket, also known as the Qp site.[6][9][10] This binding physically obstructs the site where menaquinol would normally dock to transfer its electrons.[6] Cryo-EM structures reveal that this compound's binding blocks two different potential menaquinol binding modes, effectively shutting down the enzyme's catalytic cycle.[6][7] This inhibition of electron transfer halts the generation of the proton motive force by the supercomplex, leading to a rapid depletion of intracellular ATP.[2][8]

Consequences of Inhibition: The primary consequence of this compound's binding is the cessation of ATP synthesis via the CIII₂CIV₂ pathway.[1] This forces the bacterium to rely on the less efficient cytochrome bd oxidase for respiration.[9] While this rerouting allows the bacteria to survive, it renders them metabolically compromised, resulting in a bacteriostatic effect.[8] The simultaneous inhibition of both the cytochrome bc1 complex and the cytochrome bd oxidase has been shown to produce a more potent, bactericidal effect.[6]

The mechanism of this compound's inhibitory action is depicted in the following signaling pathway.

Caption: Mechanism of this compound Inhibition.

The metabolic adaptation of M. tuberculosis to this compound is a critical aspect of its mechanism.

Caption: Respiratory Rerouting in Mtb upon this compound Inhibition.

Quantitative Data on the this compound-Cytochrome bc1 Interaction

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data points from the literature.

| Parameter | Value | Organism/System | Reference |

| MIC₅₀ | 2.7 nM | M. tuberculosis H37Rv (in culture broth) | [11][12] |

| 0.28 nM | M. tuberculosis H37Rv (inside macrophages) | [11] | |

| 1.5 - 2.8 nM | Various MDR/XDR M. tuberculosis clinical isolates | [11] | |

| 0.5 - 0.9 nM | M. ulcerans "classical strains" | [11] | |

| IC₅₀ | 3.1 nM | Oxygen Respiration in H37RvΔcydAB mutant | [11] |

| Binding Free Energy | -112.84 ± 7.73 kcal/mol | M. tuberculosis cytochrome bcc-aa3 (MD Simulation) | [13] |

Table 1: In Vitro Potency and Binding Affinity of this compound.

| Dose | Cmax (ng/mL) | AUCτ (ng·h/mL) | Study Population | Reference |

| 20 mg (14 days) | 76.43 | 538.94 | Healthy Adult Subjects | [14] |

| 320 mg (14 days) | 1502.33 | 10,098.47 | Healthy Adult Subjects | [14] |

Table 2: Pharmacokinetic Parameters of this compound from a Phase 1B Trial.

Key Experimental Protocols

The elucidation of the this compound-cytochrome bc1 interaction has relied on a combination of structural biology, biochemistry, and microbiology techniques.

Cryo-Electron Microscopy (Cryo-EM) of the CIII₂CIV₂-Telacebec Complex

This protocol provides a generalized workflow for determining the structure of the mycobacterial CIII₂CIV₂ supercomplex bound to this compound.[6][10]

-

Protein Expression and Purification: The CIII₂CIV₂ supercomplex is expressed in a suitable host, such as Mycobacterium smegmatis. The complex is then solubilized from the cell membrane using detergents (e.g., n-dodecyl β-D-maltoside, DDM) and purified to homogeneity using affinity and size-exclusion chromatography.

-

Complex Formation: Purified CIII₂CIV₂ is incubated with an excess of this compound to ensure saturation of the binding site.

-

Cryo-EM Grid Preparation: The protein-drug complex solution is applied to a cryo-EM grid (e.g., a holey carbon grid). The grid is then blotted to create a thin film and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Acquisition: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. Automated data collection software is used to acquire thousands of movies of the particle fields.

-

Image Processing and 3D Reconstruction: The movies are processed to correct for beam-induced motion. Individual particle images are picked, classified into different views, and then used to reconstruct a 3D electron density map of the complex using single-particle analysis software (e.g., RELION, CryoSPARC).

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map. The model is then refined to optimize its fit to the data and to ensure correct stereochemistry. The density corresponding to the bound this compound is identified, and the drug molecule is modeled into its binding site.

Oxygen Consumption Assay

This assay measures the inhibitory effect of this compound on the menaquinol:oxygen oxidoreductase activity of the purified CIII₂CIV₂ supercomplex.[6]

-

Reaction Setup: The assay is performed in a sealed chamber equipped with an oxygen-sensing electrode. The reaction buffer contains purified CIII₂CIV₂ supercomplex.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound (or a vehicle control, such as DMSO).

-

Initiation of Reaction: The reaction is initiated by adding a reduced menaquinol analogue (e.g., menaquinol-1) as the electron donor.

-

Measurement: The rate of oxygen consumption is monitored over time using the oxygen electrode.

-

Data Analysis: The initial rates of oxygen consumption are calculated for each this compound concentration. The data are then plotted, and the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined.

ATP Synthesis Inhibition Assay

This cellular assay determines this compound's ability to deplete ATP levels in whole mycobacterial cells.[15]

-

Cell Culture: M. tuberculosis or a suitable surrogate like M. bovis BCG is grown in liquid culture to a specific optical density.

-

Compound Treatment: The bacterial culture is dispensed into a microplate, and serial dilutions of this compound are added. The plate is incubated for a defined period to allow the drug to act on the cells.

-

ATP Measurement: A commercial ATP detection reagent (e.g., BacTiter-Glo™) is added to each well. This reagent lyses the bacteria and provides the substrate (luciferin) and enzyme (luciferase) for a bioluminescent reaction that is dependent on the amount of ATP present.

-

Luminescence Reading: The luminescence of each well is measured using a plate reader.

-

Data Analysis: Luminescence values are normalized to a vehicle-treated control. The results are plotted against the drug concentration to determine the EC₅₀ value.

The workflow for identifying and characterizing a cytochrome bc1 inhibitor like this compound is summarized below.

Caption: General Experimental Workflow for Inhibitor Characterization.

Resistance to this compound

Resistance to this compound can arise through mutations in the drug's target. Spontaneous resistance mutations have been mapped to the qcrB gene, which encodes the QcrB subunit of the cytochrome bc1 complex.[11] A common resistance-conferring mutation is a substitution at threonine 313 (e.g., Thr313Ala or Thr313Ile).[11] These mutations likely alter the conformation of the Qp binding pocket, reducing the binding affinity of this compound while still permitting menaquinol binding and function. Naturally occurring polymorphisms in the QcrB subunit are responsible for the intrinsic resistance of some mycobacterial species, such as Mycobacterium abscessus, to this compound.[16]

Conclusion and Future Directions

The structural and functional characterization of the this compound-cytochrome bc1 complex interaction provides a robust foundation for understanding its potent anti-tuberculosis activity. Cryo-EM studies have been instrumental in visualizing the precise binding mode of this compound, revealing how it obstructs the Qp site of the QcrB subunit to inhibit menaquinol oxidation.[6][10] This detailed structural knowledge confirms the cytochrome bc1 complex as a clinically validated target for tuberculosis drug development.

Future research will likely focus on several key areas:

-

Structure-Based Drug Design: Leveraging the detailed structural information to design next-generation cytochrome bc1 inhibitors with improved potency, altered resistance profiles, or enhanced pharmacokinetic properties.

-

Combination Therapies: Exploring the synergistic potential of this compound with inhibitors of the alternative cytochrome bd oxidase or other anti-TB agents to create shorter, more effective, and bactericidal treatment regimens.[6]

-

Overcoming Resistance: Designing inhibitors that are less susceptible to known resistance mutations in QcrB.

This compound represents a significant advancement in the fight against tuberculosis, and the continued study of its interaction with the cytochrome bc1 complex will be crucial for optimizing its clinical use and developing new therapies to combat this global health threat.

References

- 1. Safety, Tolerability, and Pharmacokinetics of this compound (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound (Q203) | Qurient [qurient.com]

- 4. This compound (Q203) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. mdpi.com [mdpi.com]

- 6. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate this compound (Q203) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Portico [access.portico.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Item - Deciphering insights into the binding mechanism and plasticity of this compound with M. tuberculosis cytochrome bcc-aa3 supercomplex through an unbiased molecular dynamics simulation, free-energy analysis, and DFT study - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

A Foundational Guide to the Pharmacokinetics and Pharmacodynamics of Telacebec (Q203)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telacebec (formerly Q203) is a first-in-class imidazopyridine amide antibiotic with potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. It represents a significant advancement in the pursuit of novel therapeutic options for tuberculosis (TB). This technical guide provides a foundational understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key preclinical and clinical data. The document details its mechanism of action, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vitro and in vivo efficacy. Experimental methodologies are described, and key data are presented in structured tables for clarity. Visual diagrams are provided to illustrate its mechanism of action and the workflow of its clinical evaluation.

Introduction

The emergence of drug-resistant tuberculosis poses a significant global health threat, necessitating the development of new antitubercular agents with novel mechanisms of action.[1] this compound is a promising oral drug candidate that targets the cytochrome bc1 complex of M. tuberculosis, a crucial component of the electron transport chain.[2] By inhibiting this complex, this compound disrupts cellular respiration and depletes the pathogen's energy supply in the form of adenosine triphosphate (ATP), leading to bactericidal activity.[1][2] This unique mechanism of action makes it effective against strains resistant to current first- and second-line drugs.[1] this compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and early bactericidal activity.[2]

Pharmacodynamics

The pharmacodynamics of this compound are characterized by its potent inhibitory action against M. tuberculosis and its demonstrated bactericidal effect in both in vitro and in vivo settings.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis.[1] This inhibition blocks the transfer of electrons from menaquinol to cytochrome c, thereby disrupting the proton motive force required for ATP synthesis.[1] The resulting depletion of intracellular ATP leads to bacterial cell death.[2]

References

Methodological & Application

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Telacebec (Q203) against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Telacebec (formerly Q203) is a first-in-class imidazopyridine amide antimicrobial agent that represents a significant advancement in the fight against tuberculosis.[1][2] It exhibits potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] The unique mechanism of action of this compound involves the inhibition of the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in M. tuberculosis.[1][3][4][5] This inhibition disrupts the bacterium's ability to generate adenosine triphosphate (ATP), leading to cell death.[2][5]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the widely accepted broth microdilution method. This method is the reference standard recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for M. tuberculosis.[6][7]

Mechanism of Action of this compound

This compound targets the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis. This complex is essential for cellular respiration and energy production. By binding to QcrB, this compound blocks the electron transport chain, thereby inhibiting ATP synthesis and leading to bacterial death.

Caption: Mechanism of action of this compound targeting the cytochrome bc1 complex.

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound against various mycobacterial species and strains.

| Mycobacterial Strain | MIC Value | Method | Reference |

| M. tuberculosis H37Rv | 2.7 nM (MIC₅₀) | Broth Microdilution | [4][5][8][9] |

| M. tuberculosis H37Rv (intracellular) | 0.28 nM (MIC₅₀) | Macrophage Assay | [5][8] |

| Drug-Resistant M. tuberculosis | 3.0 - 7.4 nM | Broth Microdilution | [2][9] |

| M. ulcerans | 0.000075 - 0.00015 µg/mL | Not Specified | [10] |

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the EUCAST reference method for M. tuberculosis.[6][7]

Materials

-

This compound (Q203)

-

Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

-

Middlebrook 7H9 Broth

-

Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well U-bottom microtiter plates with lids

-

Sterile distilled water

-

Sterile glass beads (3-5 mm)

-

0.5 McFarland turbidity standard

-

Incubator (36°C ± 1°C)

-

Biosafety cabinet (Class II or higher)

-

Spectrophotometer or nephelometer

-

Inverted mirror for plate reading

-

Optional: Resazurin sodium salt solution (for colorimetric reading)

Methods

1. Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound in DMSO. The exact concentration will depend on the desired final concentration range for the MIC assay.

-

For example, to achieve a final highest concentration of 1 µg/mL in the assay, a 1 mg/mL stock solution can be prepared.

-

Store the stock solution at -20°C or as recommended by the manufacturer.

2. Preparation of M. tuberculosis Inoculum

-

From a fresh culture of M. tuberculosis on solid medium (e.g., Middlebrook 7H10 or 7H11 agar), transfer several colonies into a sterile tube containing Middlebrook 7H9 broth with glass beads.

-

Vortex vigorously to break up clumps and create a homogenous suspension.

-

Allow the larger clumps to settle for 30-60 minutes.

-

Carefully transfer the supernatant to a new sterile tube.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile Middlebrook 7H9 broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to obtain a final inoculum concentration of approximately 1 x 10⁵ CFU/mL.[6][7][11]

3. Preparation of the Microtiter Plate

-

In a 96-well U-bottom plate, add 100 µL of Middlebrook 7H9 broth supplemented with 10% OADC to all wells.

-

Add an additional 100 µL of the this compound stock solution (or a working dilution) to the first column of wells.

-

Perform a two-fold serial dilution of this compound across the plate by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last well of the dilution series.

-

The last column should contain no drug and will serve as the growth control.

-

Add 100 µL of the prepared M. tuberculosis inoculum (1 x 10⁵ CFU/mL) to each well, resulting in a final volume of 200 µL per well.

-

Include a sterility control well containing only broth and a growth control well containing broth and inoculum but no drug.

4. Incubation

-

Seal the microtiter plate with a lid or an adhesive plate sealer and place it in a secondary container.

5. Reading and Interpretation of Results

-

Visually inspect the growth control well daily. The MIC can be read when visible growth (a pellet at the bottom of the U-shaped well) is observed in the growth control well. This typically takes 7-21 days.[12]

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[6][7]

-

For a more rapid and objective reading, a colorimetric method using a growth indicator like resazurin (Alamar Blue) can be employed.[13][14] After sufficient incubation (when growth is apparent in the control well), add 20-30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.

Experimental Workflow

Caption: Workflow for the determination of the MIC of this compound.

References

- 1. This compound (Q203) | Qurient [qurient.com]

- 2. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Safety, Tolerability, and Pharmacokinetics of this compound (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.asm.org [journals.asm.org]

- 10. This compound for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Efficacy of Telacebec against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Telacebec (formerly Q203) is a first-in-class anti-tuberculosis drug candidate that targets the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[1][2] This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death.[3][4] this compound has demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, making it a promising component for future tuberculosis treatment regimens.[3][5] These application notes provide detailed protocols for key in vitro methods to assess the efficacy of this compound against M. tuberculosis.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

| Strain | Method | Medium | MIC Value | Reference |

| M. tuberculosis H37Rv | Broth Microdilution | 7H9 Broth | 2.7 nM (MIC₅₀) | [1] |

| M. tuberculosis H37Rv | Not Specified | Culture Broth | 1-3 nM (MIC₅₀) | [6] |

| Drug-Resistant Strains | Not Specified | Not Specified | 3.0 - 7.4 nM | [3][7] |

Table 2: Intracellular Activity of this compound against M. tuberculosis in Macrophages

| Cell Line | M. tuberculosis Strain | Assay Method | Intracellular MIC Value | Reference |

| Not Specified | H37Rv | Not Specified | 0.28 nM (MIC₅₀) | [1] |

| THP-1 Macrophages | H37Rv | Luciferase-based assay | Not specified, but potent | [8][9] |

Table 3: In Vitro Combination Studies of this compound with Other Anti-TB Drugs

| Combination | M. tuberculosis Strain | Method | Observation | Reference |

| This compound + Bedaquiline (BDQ) | Not Specified | Not Specified | Synergistic | [3] |

| This compound + BDQ + Clofazimine (CFZ) | H37Rv | Time-kill assay | Synergistic, sterilized culture in 5 days | [10] |

| This compound + Rifampicin | M. bovis BCG | Checkerboard | Synergistic | [11] |

| This compound + Vancomycin | M. bovis BCG | Checkerboard | Synergistic | [11] |

Mandatory Visualizations

Caption: Mechanism of action of this compound in M. tuberculosis.

Caption: Workflow for MIC determination by broth microdilution.

Caption: Workflow for intracellular efficacy assay.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the EUCAST reference method for M. tuberculosis.[4][5][12]

Materials:

-

M. tuberculosis strain of interest (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well U-bottom microtiter plates

-

Sterile saline with 0.05% Tween 80

-

Glass beads

-

0.5 McFarland standard

-

Incubator at 37°C

Procedure:

-

Inoculum Preparation:

-

Scrape M. tuberculosis colonies from a solid culture and transfer to a tube containing sterile saline with Tween 80 and glass beads.

-

Vortex vigorously for 1-2 minutes to create a homogenous suspension.

-

Allow the suspension to settle for 30-40 minutes.

-

Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

-

Prepare a 1:100 dilution of the adjusted inoculum in 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.

-

-

Plate Preparation:

-

Prepare serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a drug-free well as a positive control for bacterial growth and a sterile broth well as a negative control.

-

-

Inoculation:

-

Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions and the positive control well. This will result in a final inoculum of approximately 5 x 10⁴ to 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Seal the plate and incubate at 37°C.

-

-

Reading Results:

Time-Kill Kinetics Assay

This protocol provides a framework for assessing the bactericidal or bacteriostatic activity of this compound over time.[1][2]

Materials:

-

M. tuberculosis strain of interest

-

Middlebrook 7H9 broth with supplements

-

This compound stock solution

-

Sterile culture tubes or flasks

-

Incubator at 37°C with shaking

-

Middlebrook 7H10 or 7H11 agar plates for CFU counting

Procedure:

-

Inoculum Preparation:

-

Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth.

-

Dilute the culture to a starting inoculum of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.

-

-

Assay Setup:

-

Prepare culture tubes or flasks containing 7H9 broth with different concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).

-

Include a drug-free growth control.

-

Inoculate each tube with the prepared bacterial suspension.

-

-

Incubation and Sampling:

-

Incubate the cultures at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 7, 10, and 14 days), collect aliquots from each culture.

-

-

Quantification of Viable Bacteria:

-

Prepare serial dilutions of the collected aliquots in sterile saline with Tween 80.

-

Plate the dilutions onto 7H10 or 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each this compound concentration.

-

A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by no significant change or a <3-log₁₀ reduction in CFU/mL.

-

Intracellular Efficacy Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within macrophages.[8][9][13]

Materials:

-

Macrophage cell line (e.g., THP-1)

-

M. tuberculosis strain (a reporter strain expressing luciferase or GFP can be beneficial)

-

Cell culture medium (e.g., RPMI 1640) with supplements (e.g., fetal bovine serum)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

This compound stock solution

-

Sterile 96-well tissue culture plates

-

Incubator at 37°C with 5% CO₂

-

Lysis buffer

-

Reagents for quantifying bacteria (e.g., agar plates for CFU, luciferase substrate)

Procedure:

-

Macrophage Seeding and Differentiation:

-

Seed THP-1 monocytes into a 96-well plate at a suitable density.

-

Add PMA to the culture medium to differentiate the monocytes into adherent macrophages and incubate for 24-48 hours.

-

-

Infection of Macrophages:

-

Wash the differentiated macrophages with fresh medium.

-

Infect the macrophages with an opsonized M. tuberculosis suspension at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).

-

Incubate for a few hours to allow for phagocytosis.

-

-

Removal of Extracellular Bacteria:

-

Wash the infected macrophages multiple times with fresh medium or a low concentration of a non-cell-permeable antibiotic (e.g., amikacin) to remove any extracellular bacteria.

-

-

Drug Treatment:

-

Add fresh culture medium containing serial dilutions of this compound to the infected macrophages.

-

Include a drug-free control.

-

-

Incubation:

-

Incubate the plate at 37°C with 5% CO₂ for 4-5 days.

-

-

Quantification of Intracellular Bacteria:

-

After incubation, wash the cells to remove the drug.

-

Lyse the macrophages with a suitable lysis buffer.

-

Determine the number of viable intracellular bacteria by:

-

CFU counting: Plate serial dilutions of the cell lysate on agar plates and count colonies after incubation.

-

Reporter assay: If a reporter strain was used, measure the signal (e.g., luminescence or fluorescence) from the cell lysate.

-

-

-

Data Analysis:

-

Calculate the percentage of bacterial growth inhibition for each this compound concentration compared to the untreated control.

-

Determine the intracellular MIC₅₀ or MIC₉₀, the concentration of this compound that inhibits intracellular bacterial growth by 50% or 90%, respectively.

-

References

- 1. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. repub.eur.nl [repub.eur.nl]

- 6. Unprecedented in vivo activity of this compound against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Studying the Synergistic Effects of Telacebec with Other Anti-Tuberculosis Drugs

References

- 1. This compound (Q203) | Qurient [qurient.com]

- 2. tballiance.org [tballiance.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]

- 6. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. A this compound-Shaped Puzzle Piece in the Treatment of Mycobacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contribution of this compound to novel drug regimens in a murine tuberculosis model | bioRxiv [biorxiv.org]

- 10. journals.asm.org [journals.asm.org]

Application of Telacebec in Studies of Mycobacterial Respiration: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telacebec (formerly Q203) is a first-in-class imidazopyridine amide antibiotic with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2] It is a promising clinical candidate, particularly for the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB.[3][4] this compound exerts its bactericidal effect by targeting the mycobacterial respiratory chain, a critical pathway for cellular energy production.[1][2][5] This document provides detailed application notes and protocols for the use of this compound in studying mycobacterial respiration, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound specifically inhibits the cytochrome bc1 complex (Complex III) of the mycobacterial electron transport chain.[1][2][6] This complex is a key component of the oxidative phosphorylation pathway, responsible for transferring electrons from menaquinol to cytochrome c and pumping protons across the inner membrane to generate a proton motive force.[7][8] By binding to the QcrB subunit of the cytochrome bc1 complex, this compound blocks this electron transfer, thereby inhibiting the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[3][6][9] This leads to a rapid depletion of intracellular ATP, ultimately resulting in mycobacterial cell death.[9]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound against various mycobacterial species.

Table 1: In Vitro Activity of this compound (MIC₅₀)

| Mycobacterial Strain | MIC₅₀ (nM) | Culture Condition | Reference |

| M. tuberculosis H37Rv | 2.7 | Culture broth | [5] |

| M. tuberculosis H37Rv | 0.28 | Inside macrophages | |

| MDR M. tuberculosis isolates | Low nanomolar range | In vitro | [9] |

| XDR M. tuberculosis isolates | Low nanomolar range | In vitro | [9] |

| Isoniazid, rifampicin, and fluoroquinolone-resistant M. tuberculosis | 3.0 - 7.4 | In vitro | [9] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Murine Model | Mycobacterium Species | This compound Dose | Efficacy | Reference |

| Acute Tuberculosis | M. tuberculosis | < 1 mg/kg | Active | [10] |

| Chronic Tuberculosis | M. tuberculosis | Not specified | Excellent killing profile | [10] |

| Leprosy | M. leprae | 10 mg/kg (single dose) | Bactericidal activity comparable to MDT | [6] |

| Buruli Ulcer | M. ulcerans | 5, 10, and 20 mg/kg/day | Effective | [6] |

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on mycobacterial respiration are provided below.

Mycobacterial Growth Inhibition Assay (Resazurin Microtiter Assay - REMA)

This colorimetric assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis and other mycobacteria.

Materials:

-

Mycobacterium culture (e.g., M. tuberculosis H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

This compound stock solution (in DMSO)

-

Sterile 96-well microplates (clear, flat-bottom)

-

Resazurin sodium salt powder

-

Sterile distilled water

-

Sterile multichannel pipette and tips

-

Incubator (37°C)

-

Biosafety cabinet

Protocol:

-

Preparation of Mycobacterial Inoculum:

-

Grow mycobacteria in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

-

Adjust the bacterial suspension to a McFarland standard of 1.0.

-

Dilute the adjusted suspension 1:20 in 7H9 broth to achieve the final inoculum.

-

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of this compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control.

-

-

Inoculation:

-

Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the total volume to 200 µL.

-

-

Incubation:

-

Seal the plate with a plate sealer and incubate at 37°C for 7 days.

-

-

Addition of Resazurin:

-

Prepare a 0.01% (w/v) resazurin solution in sterile distilled water and filter-sterilize.

-

Add 30 µL of the resazurin solution to each well.

-

-

Second Incubation and Reading:

-

Re-seal the plate and incubate at 37°C for 24-48 hours.

-

Visually assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[1]

-

Oxygen Consumption Rate (OCR) Measurement

This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate of mycobacteria, providing direct evidence of respiratory chain inhibition.

Materials:

-

Mycobacterium culture

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF cell culture microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., 7H9 broth without supplements, pH 7.4)

-

This compound

-

Mitochondrial stress test compounds (optional, for mechanistic studies): Oligomycin, FCCP, Rotenone/Antimycin A

-

Cell-Tak (for adherent mycobacteria, if necessary)

Protocol:

-

Preparation of Sensor Cartridge:

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

-

Preparation of Cell Plate:

-

Seed mycobacteria into the wells of a Seahorse XF cell culture microplate at an optimized density. For non-adherent strains, plates may need to be coated with Cell-Tak.

-

Allow the cells to equilibrate in a non-CO₂ incubator at 37°C for 1 hour.

-

-

Preparation of this compound and other Compounds:

-

Prepare stock solutions of this compound and other inhibitors in the assay medium.

-

Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

-

Seahorse XF Assay:

-

Place the cell plate in the Seahorse XF Analyzer.

-

Run a baseline OCR measurement.

-

Inject this compound and monitor the change in OCR.

-

Optionally, for a more detailed analysis of mitochondrial function, perform a "Mito Stress Test" by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

-

-

Data Analysis:

-

Normalize the OCR data to the number of cells per well.

-

Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

ATP Synthesis Assay (Luciferase-Based)

This highly sensitive assay measures the intracellular ATP levels in mycobacteria following treatment with this compound, directly quantifying the impact on energy metabolism.

Materials:

-

Mycobacterium culture

-

This compound

-

ATP bioluminescence assay kit (e.g., containing luciferase, luciferin, and a cell lysis reagent)

-

Luminometer

-

Opaque-walled 96-well plates

Protocol:

-

Cell Culture and Treatment:

-

Grow mycobacteria to mid-log phase.

-

Aliquot the culture into an opaque-walled 96-well plate.

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 24 hours). Include untreated controls.

-

-

Cell Lysis and ATP Extraction:

-

Add the cell lysis reagent provided in the kit to each well.

-

Incubate according to the manufacturer's instructions to ensure complete lysis and release of intracellular ATP.

-

-

Luminescence Measurement:

-

Add the luciferase/luciferin reagent to each well.

-

Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the intracellular ATP concentration in each sample based on the standard curve.

-

Normalize the ATP levels to the number of cells or total protein concentration.

-

Determine the dose-dependent effect of this compound on mycobacterial ATP synthesis.

-

Conclusion

This compound is a potent inhibitor of mycobacterial respiration, offering a valuable tool for studying this essential pathway in M. tuberculosis and other mycobacteria. The protocols provided here offer standardized methods for evaluating the activity of this compound and similar compounds, aiding in the research and development of new anti-tubercular agents. The quantitative data and understanding of its mechanism of action underscore the clinical potential of this compound in combating tuberculosis.

References

- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Safety, Tolerability, and Pharmacokinetics of this compound (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate this compound (Q203) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, Tolerability, Pharmacokinetics, and Metabolism of this compound (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

Application Notes and Protocols for Testing Telacebec (Q203) Against Intracellular Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from an infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for novel therapeutics with new mechanisms of action. Telacebec (formerly Q203) is a promising anti-tubercular agent that represents a new class of drugs, the imidazopyridine amides.[1][2] this compound exhibits potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1][3]

This compound's novel mechanism of action involves the inhibition of the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis.[4][5][6] This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death.[1][7][8] Notably, this compound is highly active against intracellular M. tuberculosis, a critical feature for an effective TB drug, as the bacterium primarily resides within host macrophages.[9][10] This document provides detailed experimental protocols for the in vitro evaluation of this compound's efficacy against intracellular M. tuberculosis and its cytotoxicity against host cells.

Data Presentation

Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv

| Assay Condition | Parameter | This compound (Q203) Concentration | Reference |

| Broth Culture | MIC₅₀ | 2.7 nM | [11][12] |

| Intracellular (Macrophages) | MIC₅₀ | 0.28 nM | [9][10] |

| Drug-Resistant Strains | MIC | 3.0 - 7.4 nM | [3] |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay | This compound (Q203) Concentration Range | Rationale |

| Intracellular Efficacy | 0.1 nM - 1 µM | To determine the dose-response relationship around the intracellular MIC₅₀. |

| Cytotoxicity | 1 µM - 100 µM | To assess the therapeutic index and identify potential host cell toxicity at higher concentrations. |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against Extracellular M. tuberculosis

This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv grown in liquid culture.

Materials:

-

M. tuberculosis H37Rv

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

This compound (Q203)

-

96-well microplates

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free control (bacterial growth control) and a media-only control (sterility control).

-

Incubate the plates at 37°C for 7 days.

-

After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial metabolism.

Macrophage Infection Model to Assess Intracellular Efficacy

This protocol describes the infection of a macrophage cell line with M. tuberculosis to evaluate the intracellular activity of this compound.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

M. tuberculosis H37Rv

-

This compound (Q203)

-

Phosphate-buffered saline (PBS)

-

Sterile water with 0.05% Triton X-100

-

Middlebrook 7H11 agar plates supplemented with 10% OADC

Protocol:

-

Cell Seeding: Seed macrophages into 24-well plates at a density of 2 x 10⁵ cells per well and incubate overnight to allow for adherence.[13]

-

Bacterial Preparation: Prepare a single-cell suspension of M. tuberculosis H37Rv from a mid-log phase culture.

-

Infection: Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.[13] Incubate for 4 hours to allow for phagocytosis.

-

Removal of Extracellular Bacteria: After the infection period, wash the cells three times with warm PBS to remove extracellular bacteria.

-

Drug Treatment: Add fresh culture medium containing serial dilutions of this compound to the infected cells. Include a drug-free control.

-

Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Cell Lysis and CFU Enumeration:

-

At the end of the incubation period, aspirate the medium.

-

Lyse the macrophages with 0.05% Triton X-100 in sterile water for 10 minutes.

-

Perform serial dilutions of the cell lysate in PBS with 0.05% Tween 80.

-

Plate the dilutions on 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

-

-

Data Analysis: Count the number of colony-forming units (CFU) for each treatment condition. The efficacy of this compound is determined by the reduction in CFU counts compared to the untreated control.

Cytotoxicity Assay

This protocol details the use of the MTT assay to assess the cytotoxicity of this compound against the macrophage host cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Complete cell culture medium

-

This compound (Q203)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well plates

Protocol:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight.

-